Oxetane-3-carboxylic acid (CAS 114012-41-8) is a premium, highly strained four-membered oxygen heterocycle utilized extensively in medicinal chemistry and advanced materials design. Functioning as a robust bioisostere for gem-dimethyl, cyclobutane, and carbonyl groups, this building block allows chemists to introduce the oxetane-3-yl moiety into complex molecular architectures. Unlike standard carbocycles, the oxetane core possesses a high dipole moment and distinct lone-pair projection, which fundamentally alters the physicochemical profile of downstream products. Procurement of this specific carboxylic acid is typically driven by its ability to act as a versatile precursor for amidation, esterification, and decarboxylative cross-coupling, directly addressing lead optimization challenges such as high lipophilicity, poor aqueous solubility, and metabolic instability [1].
Substituting oxetane-3-carboxylic acid with its closest carbocyclic analog, cyclobutanecarboxylic acid, or a gem-dimethyl equivalent like isobutyric acid, fundamentally fails in both synthetic processability and downstream application performance. In synthetic workflows, the unique electronic nature of the oxetane ring stabilizes tertiary radicals differently than carbocycles, enabling specific photoredox cross-coupling reactions where cyclobutanes yield almost no product[1]. In pharmacological applications, replacing the oxetane oxygen with a methylene group eliminates the strong dipole moment responsible for drastic pKa modulation and hydrogen-bond acceptance. Consequently, generic carbocyclic substitution leads to APIs with significantly higher lipophilicity (LogD), increased hERG toxicity risks, and poorer metabolic stability, rendering them unacceptable for rigorous lead optimization.
In dual photoredox/nickel-catalyzed decarboxylative cross-coupling with aryl halides, the tertiary radical generated from 3-aminooxetane-3-carboxylic acid derivatives exhibits highly efficient reactivity compared to its carbocyclic counterpart. While the oxetane derivative successfully couples to form fully substituted carbon centers in high yields, the equivalent cyclobutane radical suffers from mismatched reactivity and fails to produce meaningful quantities of the target product[1].
| Evidence Dimension | Cross-coupling product yield |
| Target Compound Data | 61–91% yield for oxetane-3-carboxylic acid derivatives |
| Comparator Or Baseline | 4% yield for 1-aminocyclobutanecarboxylic acid derivatives |
| Quantified Difference | >15-fold increase in yield |
| Conditions | Dual photoredox/Ni-catalyzed conversion with aryl halides |
This massive yield discrepancy dictates that buyers must procure the oxetane-specific building block for complex tertiary carbon synthesis, as carbocyclic substitutes are synthetically unviable under these mild conditions.
The incorporation of the oxetane-3-yl group via oxetane-3-carboxylic acid derivatives exerts a strong electron-withdrawing effect due to the high electronegativity of the ring oxygen and its significant dipole moment. When compared to cyclobutane or gem-dimethyl groups, the oxetane core drastically lowers the basicity of adjacent amine centers [1].
| Evidence Dimension | pKa reduction of proximal basic centers |
| Target Compound Data | Lowers pKa by 2.5–3.0 units |
| Comparator Or Baseline | Cyclobutane or gem-dimethyl groups (baseline pKa) |
| Quantified Difference | 2.5–3.0 unit reduction in pKa |
| Conditions | Aqueous titration of synthesized 3,3-disubstituted oxetane amines vs carbocyclic analogs |
Lowering the pKa of basic APIs improves membrane permeability and reduces off-target binding (such as hERG liability), making this compound a critical procurement choice for drug formulation optimization.
Replacing standard carbocycles with the oxetane core provides a highly effective strategy for reducing 'molecular obesity.' Matched molecular pair analyses demonstrate that substituting a cyclobutane ring with an oxetane ring significantly decreases the distribution coefficient (LogD), thereby enhancing aqueous solubility without reducing the steric bulk required for target binding[1].
| Evidence Dimension | LogD (Lipophilicity) |
| Target Compound Data | ~0.8 unit reduction in LogD |
| Comparator Or Baseline | Cyclobutane derivatives |
| Quantified Difference | Lowered LogD by approximately 0.8 units |
| Conditions | Matched molecular pair analysis in physiological buffer |
A lower LogD directly correlates with improved aqueous solubility and lower plasma protein binding, essential parameters for selecting this specific building block in pharmaceutical procurement.
The specific substitution pattern of the oxetane ring plays a critical role in its resistance to oxidative metabolism. Studies on human liver microsomes (HLM) reveal that 3-substituted oxetanes (derived from oxetane-3-carboxylic acid) are significantly more stable than 2-substituted oxetanes or standard tetrahydrofuran (THF) derivatives, which are prone to rapid ring scission and oxidation [1].
| Evidence Dimension | Intrinsic clearance (CL_int) in human liver microsomes |
| Target Compound Data | High stability (e.g., CL_int ~25.9 mL·min–1·kg–1 for select analogs) |
| Comparator Or Baseline | 2-substituted oxetanes (rapid ring scission to hydroxy acids/diols) |
| Quantified Difference | Substantial reduction in clearance rate and prevention of ring-opening |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Buyers must specify the 3-substituted oxetane precursor to ensure the final product resists rapid in vivo degradation, a performance metric where 2-substituted isomers fail.
Oxetane-3-carboxylic acid is heavily procured as a precursor for generating amino-oxetanes and oxetane-containing peptidomimetics. Driven by its ability to lower LogD by ~0.8 units and resist ring scission compared to 2-substituted isomers, it is the ideal building block for replacing metabolically labile amide bonds or highly lipophilic gem-dimethyl groups in advanced drug candidates[1].
Due to the unique stability of the oxetane tertiary radical—which enables 61–91% yields in photoredox/nickel-catalyzed cross-coupling where cyclobutanes yield only 4%—this compound is the preferred starting material for installing fully substituted, sp3-rich carbon centers. It is specifically selected for late-stage functionalization workflows where standard carbocyclic building blocks exhibit mismatched radical reactivity [2].
In the development of central nervous system (CNS) or cardiovascular therapeutics, high basicity often leads to poor blood-brain barrier penetration or dangerous hERG ion channel binding. Oxetane-3-carboxylic acid is utilized to introduce the strongly electronegative oxetane core, intentionally driving down the pKa of proximal amines by 2.5–3.0 units to optimize the safety and permeability profile of the final formulation [3].
Corrosive;Irritant